N-(4-fluorobenzyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-[3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features an indole nucleus, a fluorophenyl group, and an oxadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The final step involves coupling the indole-oxadiazole intermediate with a fluorophenylmethyl group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-[3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole and oxadiazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at specific sites, such as the oxadiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-[3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole and oxadiazole rings allow it to bind to various receptors and enzymes, modulating their activity. This can lead to inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole derivatives are known for their antimicrobial and anticancer properties.
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-2-[3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE is unique due to the combination of its structural features, which confer a broad spectrum of biological activities and make it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17FN4O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
InChI |
InChI=1S/C20H17FN4O2/c1-13-23-24-20(27-13)17-11-25(18-5-3-2-4-16(17)18)12-19(26)22-10-14-6-8-15(21)9-7-14/h2-9,11H,10,12H2,1H3,(H,22,26) |
InChI Key |
OEWIWNIQBKXTQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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